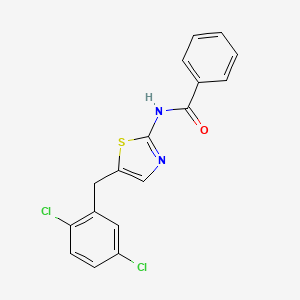![molecular formula C18H21ClN4O4S B11991420 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B11991420.png)
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-2H-purin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-isopropylsulfanyl-3-methyl-3,7-dihydro-2H-purine-2,6-dione is a synthetic molecule with a complex structure It belongs to the class of purine derivatives, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-isopropylsulfanyl-3-methyl-3,7-dihydro-2H-purine-2,6-dione involves multiple steps. One common route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenol, isopropyl mercaptan, and a suitable purine derivative.
Formation of Intermediate: The 4-chlorophenol is reacted with an appropriate alkylating agent to form 4-chlorophenoxyalkane. This intermediate is then subjected to further reactions to introduce the hydroxypropyl group.
Purine Derivative Coupling: The intermediate is then coupled with a purine derivative under specific conditions to form the final compound. This step often involves the use of a base and a suitable solvent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This includes scaling up the reactions, optimizing reaction conditions, and employing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-isopropylsulfanyl-3-methyl-3,7-dihydro-2H-purine-2,6-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Amines, thiols, solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorophenoxy group.
Aplicaciones Científicas De Investigación
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-isopropylsulfanyl-3-methyl-3,7-dihydro-2H-purine-2,6-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-isopropylsulfanyl-3-methyl-3,7-dihydro-2H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit or activate certain enzymes, affecting biochemical pathways.
Modulate Receptors: It may interact with cellular receptors, influencing signal transduction pathways.
Alter Gene Expression: The compound can affect the expression of specific genes, leading to changes in cellular functions.
Comparación Con Compuestos Similares
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-isopropylsulfanyl-3-methyl-3,7-dihydro-2H-purine-2,6-dione: can be compared with other similar compounds, such as:
- 8-bromo-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione .
- 8-amino-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-3,7-dihydro-purine-2,6-dione .
These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical and biological properties. The uniqueness of 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-isopropylsulfanyl-3-methyl-3,7-dihydro-2H-purine-2,6-dione lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity.
Propiedades
Fórmula molecular |
C18H21ClN4O4S |
|---|---|
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C18H21ClN4O4S/c1-10(2)28-18-20-15-14(16(25)21-17(26)22(15)3)23(18)8-12(24)9-27-13-6-4-11(19)5-7-13/h4-7,10,12,24H,8-9H2,1-3H3,(H,21,25,26) |
Clave InChI |
BNGQACMBQLTIFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991348.png)
![methyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991362.png)

![7-[(2Z)-3-chloro-2-butenyl]-3-methyl-8-[(3-phenylpropyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11991374.png)
![methyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991386.png)


![N-[(1Z)-1-(4-methoxyphenyl)-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11991389.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991394.png)
![4-(2-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine](/img/structure/B11991398.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11991413.png)

![5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11991421.png)
